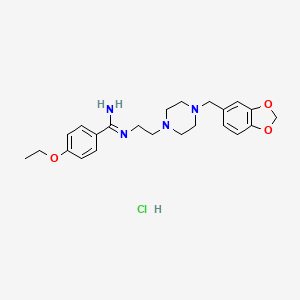
(3S)-7,4'-Dihydroxy-2'-methoxyisoflavan
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3S)-7,4’-Dihydroxy-2’-methoxyisoflavan is a naturally occurring isoflavonoid compound. Isoflavonoids are a class of flavonoids, which are polyphenolic compounds known for their diverse biological activities. This compound is characterized by its specific stereochemistry, with the (3S) configuration indicating the spatial arrangement of atoms around the chiral center at the third carbon position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-7,4’-Dihydroxy-2’-methoxyisoflavan typically involves several steps, starting from readily available precursors. One common synthetic route includes the use of chalcones as intermediates. The chalcone undergoes cyclization to form the isoflavan ring system, followed by selective hydroxylation and methoxylation to introduce the desired functional groups. Reaction conditions often involve the use of catalysts such as Lewis acids and bases to facilitate the cyclization and functionalization steps.
Industrial Production Methods
Industrial production of (3S)-7,4’-Dihydroxy-2’-methoxyisoflavan may involve biotechnological approaches, such as the use of genetically modified microorganisms to produce the compound through fermentation processes. These methods can be more sustainable and cost-effective compared to traditional chemical synthesis.
Chemical Reactions Analysis
Types of Reactions
(3S)-7,4’-Dihydroxy-2’-methoxyisoflavan can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide (NaOMe) or other nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce dihydroisoflavans.
Scientific Research Applications
(3S)-7,4’-Dihydroxy-2’-methoxyisoflavan has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a model compound for studying isoflavonoid chemistry.
Biology: Investigated for its potential antioxidant, anti-inflammatory, and anticancer properties.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer, cardiovascular diseases, and neurodegenerative disorders.
Industry: Utilized in the development of natural health products, dietary supplements, and cosmetics due to its bioactive properties.
Mechanism of Action
The mechanism of action of (3S)-7,4’-Dihydroxy-2’-methoxyisoflavan involves its interaction with various molecular targets and pathways. It can act as an antioxidant by scavenging free radicals and reducing oxidative stress. Additionally, it may modulate signaling pathways involved in inflammation and cell proliferation, thereby exerting anti-inflammatory and anticancer effects. The compound’s ability to interact with enzymes and receptors further contributes to its diverse biological activities.
Comparison with Similar Compounds
Similar Compounds
Genistein: Another isoflavonoid with similar antioxidant and anticancer properties.
Daidzein: Known for its estrogenic activity and potential health benefits.
Biochanin A: Exhibits anti-inflammatory and anticancer effects.
Uniqueness
(3S)-7,4’-Dihydroxy-2’-methoxyisoflavan is unique due to its specific stereochemistry and functional group arrangement, which contribute to its distinct biological activities. Its combination of hydroxyl and methoxy groups allows for unique interactions with molecular targets, setting it apart from other isoflavonoids.
Properties
CAS No. |
871333-52-7 |
|---|---|
Molecular Formula |
C16H16O4 |
Molecular Weight |
272.29 g/mol |
IUPAC Name |
(3S)-3-(4-hydroxy-2-methoxyphenyl)-3,4-dihydro-2H-chromen-7-ol |
InChI |
InChI=1S/C16H16O4/c1-19-16-8-13(18)4-5-14(16)11-6-10-2-3-12(17)7-15(10)20-9-11/h2-5,7-8,11,17-18H,6,9H2,1H3/t11-/m1/s1 |
InChI Key |
FFDNYMAHNWBKCH-LLVKDONJSA-N |
Isomeric SMILES |
COC1=C(C=CC(=C1)O)[C@@H]2CC3=C(C=C(C=C3)O)OC2 |
Canonical SMILES |
COC1=C(C=CC(=C1)O)C2CC3=C(C=C(C=C3)O)OC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














![ethyl (2S,3S)-3-[[4-methyl-1-oxo-1-[4-[(2,3,4-trimethoxyphenyl)methyl]piperazin-1-yl]pentan-2-yl]carbamoyl]oxirane-2-carboxylate;sulfuric acid](/img/structure/B12759715.png)

